Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid
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Overview
Description
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C15H21NO5S . This compound is characterized by its unique cyclopropane ring structure, which is substituted with an amino group and a vinyl group. The presence of the 4-methylbenzenesulfonate group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols under mild conditions.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 1-amino-2-vinylcyclopropanecarboxylate: Lacks the 4-methylbenzenesulfonate group.
Uniqueness
This makes it distinct from other similar compounds and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C15H21NO5S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZVRWDUOPDWVUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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